N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}naphthalene-1-carboxamide
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Overview
Description
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}naphthalene-1-carboxamide is a synthetic organic compound that features a trifluoroethyl group attached to a piperidine ring, which is further connected to a naphthalene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}naphthalene-1-carboxamide typically involves the following steps:
Formation of 1-(2,2,2-trifluoroethyl)piperidin-4-ol: This intermediate can be synthesized by reacting piperidine with 1,1,1-trifluoroethanol under controlled conditions.
Conversion to 1-(2,2,2-trifluoroethyl)piperidin-4-one: The alcohol group in the intermediate is oxidized to form the corresponding ketone.
Coupling with naphthalene-1-carboxylic acid: The final step involves coupling the ketone with naphthalene-1-carboxylic acid using appropriate coupling reagents to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoroethyl and piperidine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}naphthalene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group and piperidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The naphthalene moiety may contribute to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-(2,2,2-trifluoroethyl)naphthalene: This compound shares the trifluoroethyl and naphthalene components but lacks the piperidine ring.
1-(2,2,2-trifluoroethyl)piperidin-4-one: This intermediate is structurally similar but does not have the naphthalene carboxamide moiety.
Uniqueness
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}naphthalene-1-carboxamide is unique due to its combination of trifluoroethyl, piperidine, and naphthalene carboxamide groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C19H21F3N2O |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H21F3N2O/c20-19(21,22)13-24-10-8-14(9-11-24)12-23-18(25)17-7-3-5-15-4-1-2-6-16(15)17/h1-7,14H,8-13H2,(H,23,25) |
InChI Key |
UUMDLSSKEJHJQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)CC(F)(F)F |
Origin of Product |
United States |
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